Isocarapanaubine
Overview
Description
Isocarapanaubine is a natural product found in Vinca difformis and Vinca major with data available.
Scientific Research Applications
Nuclear and Isotopic Techniques in Nutritional Research
- Isocarapanaubine may not have been directly studied, but nuclear and isotopic techniques are critical in human nutritional research. These methods can evaluate nutrient intake, body composition, energy expenditure, and micronutrient status (Iyengar, 2002).
Drug Discovery and Development
- Drug research, often driven by chemistry and pharmacology, has made significant advancements with the advent of molecular biology and genomic sciences. Understanding the molecular interactions of compounds like This compound could be crucial in this context (Drews, 2000).
Vasorelaxant Effects of Alkaloids
- While This compound itself wasn't the focus, a study on the bark of Neisosperma oppositifolia, which contains similar alkaloids, showed vasorelaxant effects. This suggests a potential research avenue for This compound in cardiovascular health (Ahmad et al., 2010).
Nucleic Acid-Binding Alkaloids in Drug Design
- Alkaloids like This compound may have significant roles in drug discovery, especially due to their interactions with nucleic acids. This is critical for developing new therapeutic agents (Bhadra & Kumar, 2011).
PET in Drug Research
- PET (Positron Emission Tomography) imaging is emerging as a powerful tool in drug research, potentially applicable in studying the pharmacokinetics and dynamics of alkaloids like This compound (Fowler et al., 1999).
Cardiovascular and CNS Therapeutic Potential of Alkaloids
- Isorhynchophylline, an alkaloid similar to This compound , has shown potential in treating cardiovascular and central nervous system diseases. This indicates possible research directions for This compound (Zhou & Zhou, 2012).
Properties
IUPAC Name |
methyl 5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6/c1-12-14-10-25-6-5-23(20(25)7-13(14)15(11-31-12)21(26)30-4)16-8-18(28-2)19(29-3)9-17(16)24-22(23)27/h8-9,11-14,20H,5-7,10H2,1-4H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZNWMMOECVGAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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